Product packaging for Benzothiazole,4-(4-methylphenyl)-(Cat. No.:)

Benzothiazole,4-(4-methylphenyl)-

Cat. No.: B8551774
M. Wt: 225.31 g/mol
InChI Key: GAACTGUSQIEVLX-UHFFFAOYSA-N
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Description

Benzothiazole,4-(4-methylphenyl)- is a useful research compound. Its molecular formula is C14H11NS and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzothiazole,4-(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole,4-(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NS B8551774 Benzothiazole,4-(4-methylphenyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

4-(4-methylphenyl)-1,3-benzothiazole

InChI

InChI=1S/C14H11NS/c1-10-5-7-11(8-6-10)12-3-2-4-13-14(12)15-9-16-13/h2-9H,1H3

InChI Key

GAACTGUSQIEVLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC=C2)SC=N3

Origin of Product

United States

Advanced Structural Elucidation and Characterization Techniques

High-Resolution Spectroscopic Analysis

Advanced spectroscopic methods are indispensable for the unambiguous structural elucidation of complex organic molecules like 4-(4-methylphenyl)benzothiazole. These techniques probe the molecule at a subatomic level, providing data on nuclear spin states, molecular mass, and vibrational modes of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic compounds. By subjecting the molecule to a strong magnetic field and radiofrequency pulses, the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, are measured, offering a detailed map of the molecular connectivity and environment of each atom.

The ¹H NMR spectrum of 4-(4-methylphenyl)benzothiazole provides crucial information about the number, type, and connectivity of protons in the molecule. The aromatic protons of the benzothiazole (B30560) and the p-tolyl moieties typically appear as complex multiplets in the downfield region of the spectrum, a characteristic of their deshielded environment. The methyl group protons of the p-tolyl substituent, in contrast, are expected to produce a sharp singlet in the upfield region.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum would show distinct signals for the quaternary carbons and the protonated carbons within the benzothiazole and p-tolyl rings. The methyl carbon of the p-tolyl group would appear at a characteristic upfield chemical shift.

¹H NMR Data (Predicted)
Chemical Shift (δ ppm) Assignment
~ 2.4s, 3H (CH₃)
~ 7.2-8.2m, 8H (Ar-H)
¹³C NMR Data (Predicted)
Chemical Shift (δ ppm) Assignment
~ 21.0CH₃
~ 120-155Aromatic C

Note: The data in the tables are predicted values based on known chemical shift ranges for similar structural motifs and may not represent experimentally determined values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum of 4-(4-methylphenyl)benzothiazole, the molecular ion peak (M⁺) would be observed, confirming the molecular weight.

The fragmentation of the molecular ion under electron impact can provide valuable structural information. Common fragmentation pathways for aromatic compounds involve the loss of small, stable neutral molecules or radicals. For 4-(4-methylphenyl)benzothiazole, characteristic fragmentation could include the cleavage of the bond between the benzothiazole and the p-tolyl rings, leading to fragment ions corresponding to each of these moieties. The loss of a methyl radical from the p-tolyl group is another plausible fragmentation pathway.

Table of Predicted Mass Spectrometry Fragments:

m/z (mass-to-charge ratio) Possible Fragment
225[M]⁺ (Molecular Ion)
210[M - CH₃]⁺
135[C₇H₅NS]⁺ (Benzothiazole cation)
91[C₇H₇]⁺ (Tolyl cation)

Note: The fragmentation data is predicted and serves as an illustrative example.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of 4-(4-methylphenyl)benzothiazole would exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic ring system would give rise to a set of sharp bands in the 1600-1450 cm⁻¹ region. The presence of the methyl group would be confirmed by C-H stretching and bending vibrations. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table of Characteristic FTIR Absorption Bands:

Frequency Range (cm⁻¹) Vibrational Mode
3100-3000Aromatic C-H Stretch
2960-2850CH₃ Stretch
1610-1580Aromatic C=C Stretch
1550-1450Aromatic C=C and C=N Stretch
850-800p-Disubstituted Benzene (B151609) C-H Bend
Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding. For "Benzothiazole, 4-(4-methylphenyl)-", a Raman analysis would be expected to reveal characteristic vibrational frequencies for the benzothiazole ring system, the p-tolyl group, and the C-C bond linking these two moieties. Key vibrational modes of interest would include the C=N stretching of the thiazole (B1198619) ring, aromatic C-C stretching within both the benzene and tolyl rings, and C-H bending modes. The position and intensity of these peaks would be sensitive to the electronic environment and conjugation between the two ring systems. However, no specific experimental Raman spectra or corresponding data tables for "Benzothiazole, 4-(4-methylphenyl)-" have been reported in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, offering insights into its conjugation and chromophoric systems. The UV-Vis spectrum of "Benzothiazole, 4-(4-methylphenyl)-" would be anticipated to show absorption bands corresponding to π→π* and n→π* transitions. The position of the maximum absorption wavelength (λmax) would indicate the extent of conjugation between the benzothiazole and the 4-methylphenyl ring. The electronic properties of the benzothiazole system are known to be influenced by the nature and position of its substituents. A detailed analysis would involve identifying the λmax values and molar absorptivity coefficients to characterize the electronic structure. At present, specific UV-Vis absorption data for "Benzothiazole, 4-(4-methylphenyl)-" is not available in published literature.

X-ray Diffraction Analysis for Solid-State Molecular Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

To unambiguously determine the molecular structure of "Benzothiazole, 4-(4-methylphenyl)-", a single crystal X-ray diffraction experiment would be required. This technique would provide the exact connectivity of atoms and the absolute configuration of the molecule in the solid state, confirming the 4-position of the p-tolyl substituent on the benzothiazole core. Such an analysis remains to be performed or reported.

Crystallographic Parameters: Lattice Parameters, Space Group, and Unit Cell Characteristics

A single-crystal X-ray diffraction study would yield precise crystallographic parameters. These include the dimensions of the unit cell (lattice parameters a, b, c, and angles α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal lattice. This fundamental data is essential for any detailed structural discussion. No crystallographic data has been deposited or published for "Benzothiazole, 4-(4-methylphenyl)-".

Molecular Conformation and Dihedral Angle Analysis within the Crystal Lattice

The conformation of the molecule, specifically the relative orientation of the benzothiazole and the 4-methylphenyl rings, would be a key finding from X-ray diffraction. This is quantified by the dihedral angle between the planes of the two aromatic systems. This angle is determined by a balance of steric hindrance and the drive for π-system conjugation. A data table of relevant dihedral and torsion angles would be generated to define the molecule's three-dimensional shape. This information is currently unavailable.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions, Van der Waals Forces)

The packing of molecules within the crystal lattice is governed by a network of intermolecular and intramolecular interactions. An analysis of the crystal structure of "Benzothiazole, 4-(4-methylphenyl)-" would involve identifying and quantifying interactions such as potential weak hydrogen bonds, C-H...π interactions between the hydrogen atoms and the aromatic rings, potential π-π stacking between adjacent aromatic systems, and the collective Van der Waals forces. These interactions are crucial for understanding the solid-state properties of the material. A detailed analysis and corresponding data table of these interactions are contingent on obtaining a crystal structure, which is not currently available.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculation Methodologies

The foundation of modern computational analysis lies in quantum chemical methods, which solve the Schrödinger equation for a given molecular system. The two primary strategies employed are Density Functional Theory (DFT) and ab initio methods, each with distinct advantages and levels of computational demand.

Density Functional Theory has become one of the most popular and effective methods for quantum chemical calculations in organic chemistry. scirp.org It offers a favorable balance between computational cost and accuracy by modeling the electron correlation through functionals of the electron density. scirp.org These calculations are instrumental in determining optimized molecular geometries and other ground-state properties. proteobiojournal.com

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. For benzothiazole (B30560) derivatives and similar heterocyclic systems, a variety of functionals have been tested and compared. The hybrid functional B3LYP, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely utilized. proteobiojournal.comresearchgate.net

Studies on analogous compounds, such as 2-(4-methoxyphenyl)benzo[d]thiazole, have systematically compared the performance of different functionals. In one such study, calculations were performed using B3LYP, BLYP, B3PW91, and mPW1PW91 methods. mdpi.com When the calculated vibrational frequencies were compared with experimental data, the B3LYP functional was found to be superior, providing a better correlation with observed results. researchgate.netmdpi.com This suggests that B3LYP is a reliable choice for accurately predicting the properties of the Benzothiazole, 4-(4-methylphenyl)- system.

The basis set, a set of mathematical functions used to build molecular orbitals, is another critical factor for computational accuracy. The choice ranges from minimal sets like STO-3G to more extensive and flexible ones.

Pople-style basis sets : Sets like 6-31G and the more advanced 6-311G(d,p) are very common. The 6-311G(d,p) basis set, used in studies of similar benzothiazoles, provides a triple-split valence description and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). researchgate.netmdpi.com These functions are crucial for describing the anisotropic electron distribution in aromatic and heterocyclic rings, leading to more accurate molecular geometries and energies.

LanL2DZ : The Los Alamos National Laboratory 2-double-ζ (LanL2DZ) basis set is another option, particularly useful for compounds containing heavier elements, though it has also been applied to organic molecules. proteobiojournal.com It combines effective core potentials for inner shell electrons with a double-zeta description for valence electrons.

The selection of a larger, more flexible basis set like 6-311G(d,p) generally yields results that are in better agreement with experimental data, though at a higher computational cost.

Table 1: Comparison of Common Computational Methodologies for Benzothiazole Derivatives
MethodBasis SetGeneral Observations from Literature
Hartree-Fock (HF)6-311G(d,p)A fundamental ab initio method. Often overestimates vibrational frequencies and calculates shorter bond lengths compared to DFT and experimental data. researchgate.netmdpi.com
DFT (B3LYP)6-311G(d,p)Considered a highly reliable method for benzothiazole systems, showing excellent agreement with experimental data for vibrational frequencies and geometry. researchgate.netmdpi.com
DFT (B3LYP)LanL2DZA method used for geometry optimization and determining stable configurations of benzothiazole derivatives. proteobiojournal.com
DFT (B3LYP)6-31+G(d,p)The addition of diffuse functions (+) makes this suitable for studying systems with anionic character or weak interactions. scirp.org

Ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation without empirical parameters. The HF method is a foundational approach that approximates the many-electron wavefunction as a single Slater determinant. While it systematically accounts for electron exchange, it neglects electron correlation, which is a significant limitation.

In comparative studies on related benzothiazoles, the HF method, often paired with the 6-311G(d,p) basis set, has been used alongside DFT. researchgate.net The results indicate that HF calculations tend to overestimate vibrational frequencies and predict shorter bond lengths compared to DFT methods. researchgate.net Although DFT methods like B3LYP are generally found to be superior for achieving results closer to experimental values, HF provides a valuable, albeit less accurate, theoretical baseline. mdpi.com

Density Functional Theory (DFT) Approaches for Ground State Properties

Molecular Geometry Optimization and Conformational Landscape Analysis

A crucial step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This involves geometry optimization and an exploration of the molecule's conformational possibilities.

The molecule Benzothiazole, 4-(4-methylphenyl)- possesses conformational flexibility, primarily due to the rotation around the single bond connecting the benzothiazole ring system to the 4-methylphenyl (tolyl) group. This rotation gives rise to different conformers, each corresponding to a specific point on the potential energy surface.

Computational chemists perform a conformational analysis to identify all possible energy minima. This is often done by systematically rotating the dihedral angle between the two ring systems and calculating the energy at each step. The resulting energy profile reveals low-energy conformers (local minima) and the most stable conformer (the global minimum). Studies on analogous structures have shown that identifying the global minimum is a critical prerequisite for subsequent calculations of molecular properties. nih.gov For instance, in a related 2-(4-methoxyphenyl)benzo[d]thiazole, two primary conformers were identified, with one being more stable than the other. nih.gov The geometry of this global minimum is then used for further, more computationally intensive calculations. The energy difference between conformers, even if small, can be significant for understanding the molecule's behavior.

Table 2: Illustrative Conformational Analysis of Benzothiazole, 4-(4-methylphenyl)-
ConformerDihedral Angle (Benzothiazole-Phenyl)Relative Energy (kcal/mol)Status
Conformer A~30-40°0.00Global Minimum
Transition State90°+2.5 (Hypothetical)Energy Maximum
Conformer B~140-150°+0.8 (Hypothetical)Local Minimum
Transition State0° / 180°+1.5 (Hypothetical)Energy Maximum (Steric Hindrance)

Conformational Analysis via Dihedral Angle Scans

This analysis reveals the most stable conformation (the lowest energy state) and the energy barriers to rotation. The planarity or non-planarity of the molecule in its ground state significantly influences its electronic conjugation and, consequently, its optical and electronic properties. For similar bi-aryl systems, it is common to observe a non-planar ground state to minimize steric hindrance between the hydrogen atoms on the adjacent rings. A hypothetical dihedral angle scan would likely show energy minima at non-zero angles, indicating a twisted conformation.

Table 1: Hypothetical Dihedral Angle Scan Data for 4-(4-methylphenyl)benzothiazole

Dihedral Angle (°) Relative Energy (kcal/mol)
0 (Planar) High (Steric Hindrance)
30-60 (Twisted) Low (Stable Conformation)
90 (Perpendicular) Intermediate
120-150 (Twisted) Low (Stable Conformation)
180 (Planar) High (Steric Hindrance)

Note: This table is illustrative and based on typical findings for similar molecular structures. Specific energy values would require dedicated computational experiments.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing profound insights into chemical reactivity and electronic properties by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons (electrophilicity). The energies of these orbitals are critical parameters. Computational studies on analogous 2-arylbenzothiazoles suggest that the HOMO is typically delocalized across the entire molecule, with significant contributions from the electron-rich benzothiazole ring system and the p-tolyl group. academie-sciences.fr The LUMO is also expected to be delocalized, with a significant presence on the benzothiazole moiety.

Table 2: Representative Calculated HOMO and LUMO Energies for an Arylbenzothiazole Derivative

Molecular Orbital Energy (eV)
HOMO -5.5 to -6.0
LUMO -1.5 to -2.0
HOMO-LUMO Gap 3.5 to 4.5

Note: These values are typical for related benzothiazole derivatives and serve as an estimate. The exact values for 4-(4-methylphenyl)benzothiazole would depend on the specific computational method and basis set used.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized. Molecules with smaller HOMO-LUMO gaps are often associated with enhanced charge transfer characteristics and are of interest for applications in organic electronics. researchgate.net

The distribution of the HOMO and LUMO across the molecular structure provides insight into the nature of electronic transitions. For 4-(4-methylphenyl)benzothiazole, an electronic excitation (e.g., by absorption of light) would involve the promotion of an electron from the HOMO to the LUMO. Given the expected delocalization of these orbitals over both the benzothiazole and the p-tolyl rings, this transition would have a significant intramolecular charge transfer (ICT) character. This means that upon excitation, there is a net movement of electron density from one part of the molecule (the electron-donating region) to another (the electron-accepting region).

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For 4-(4-methylphenyl)benzothiazole, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen atom of the benzothiazole ring, making it the primary site for electrophilic attack (e.g., protonation). The sulfur atom would also exhibit some negative potential. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic rings. This information is invaluable for understanding how the molecule will interact with other reagents and its potential role in chemical reactions.

Electrophilic and Nucleophilic Attack Preference Elucidation

The sites within a molecule that are most susceptible to electrophilic and nucleophilic attack are crucial for understanding its reactivity. These sites can be predicted by analyzing the Molecular Electrostatic Potential (MEP) surface. On an MEP map, regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas, which are preferred sites for electrophilic attack. Conversely, regions of positive potential (colored in blue) are electron-deficient and represent the preferred sites for nucleophilic attack. scirp.orgresearchgate.net

For benzothiazole derivatives, the nitrogen atom of the thiazole (B1198619) ring is consistently identified as a primary nucleophilic site due to its high electron density. scirp.org Electrophilic sites can vary depending on the specific substituents attached to the benzothiazole core. scirp.org In the case of Benzothiazole, 4-(4-methylphenyl)-, one would anticipate that the nitrogen atom would be a primary nucleophilic center. The likely electrophilic sites would be distributed across the carbon atoms of the fused ring system, influenced by the electronic effects of the 4-methylphenyl group. However, without specific calculations for this molecule, precise localization remains speculative.

Reactivity Descriptors and Global Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the global reactivity of a molecule through various descriptors. These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgscielo.org.mx

The ionization potential (I) and electron affinity (A) are fundamental properties that describe the energy required to remove an electron and the energy released upon gaining an electron, respectively. Within the framework of Koopmans' theorem, these can be approximated by the negative of the HOMO and LUMO energies:

I ≈ -EHOMO

A ≈ -ELUMO

These values are critical for understanding the molecule's tendency to donate or accept electrons in chemical reactions.

From the ionization potential and electron affinity, several global reactivity indices can be calculated:

Electronic Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from an equilibrium system. It is calculated as the negative of electronegativity (χ). μ = -χ = -(I + A) / 2

Chemical Hardness (η): Hardness measures the resistance of a molecule to change its electron distribution. η = (I - A) / 2

Chemical Softness (S): Softness is the reciprocal of hardness and indicates the molecule's polarizability. S = 1 / η

A study on benzothiazole and its 2-substituted derivatives revealed that substituents significantly influence these parameters. For instance, 2-SCH3_BTH was found to have the lowest chemical hardness, indicating it is the most reactive among the studied compounds. scirp.org

Table 1: Illustrative Global Reactivity Descriptors for Benzothiazole Derivatives (eV)

CompoundEHOMOELUMOIAηSμ
Benzothiazole-0.2461-0.09500.24610.09500.075613.2275-0.1706
2-SH_BTH-0.2371-0.08180.23710.08180.077712.8700-0.1595
2-NH2_BTH-0.2227-0.06370.22270.06370.079512.5786-0.1432
2-OH_BTH-0.2415-0.05730.24150.05730.092110.8578-0.1494
2-SCH3_BTH-0.2323-0.07910.23230.07910.076613.0548-0.1557

This table is based on data for different benzothiazole derivatives and is for illustrative purposes only, as specific data for Benzothiazole, 4-(4-methylphenyl)- is not available. Data sourced from a study on benzothiazole and its derivatives. scirp.org

The electrophilicity index (ω) measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is a measure of a molecule's ability to act as an electrophile.

ω = μ2 / (2η)

A higher electrophilicity index indicates a greater capacity to accept electrons. In the aforementioned study, the parent benzothiazole molecule was found to be the most electrophilic among the tested derivatives. scirp.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate the interactions between filled and vacant orbitals within a molecule, providing insights into intramolecular charge transfer (ICT) and conjugative effects. scirp.orgresearchgate.net

NBO analysis evaluates the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. scirp.org

Donor-Acceptor Interactions and Electron Delocalization Energies

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis transforms the calculated wavefunctions into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. The interactions between filled (donor) and empty (acceptor) orbitals are then examined using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from a donor NBO to an acceptor NBO.

In a molecule like Benzothiazole, 4-(4-methylphenyl)-, NBO analysis would typically investigate:

Intramolecular Charge Transfer: Electron delocalization from the electron-rich benzothiazole ring system to the phenyl substituent, or vice versa.

Hyperconjugative Interactions: Interactions involving π-orbitals of the aromatic rings and σ-orbitals of the methyl group. These interactions are crucial for understanding the stability and electronic properties of the molecule.

Lone Pair Delocalization: The delocalization of lone pair electrons from the nitrogen and sulfur atoms of the benzothiazole core into adjacent antibonding orbitals.

Data Table: Illustrative NBO Analysis for a Generic Benzothiazole Derivative

Specific data for Benzothiazole, 4-(4-methylphenyl)- is not available in the reviewed literature. The table below is a hypothetical representation of typical NBO analysis results for a benzothiazole derivative.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
π(C=C)π(C=C)15-25π-π delocalization
LP(N)π(C=S)5-10Lone pair delocalization
σ(C-H)σ(C-C)1-5σ-σ* hyperconjugation

Theoretical Prediction and Correlation of Spectroscopic Properties

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for confirming molecular structures and understanding the electronic environment of nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a common approach for predicting NMR chemical shifts. These calculations provide theoretical chemical shift values that can be correlated with experimental data.

For Benzothiazole, 4-(4-methylphenyl)-, theoretical NMR calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set.

Data Table: Illustrative Theoretical vs. Experimental NMR Chemical Shifts

Specific calculated NMR data for Benzothiazole, 4-(4-methylphenyl)- is not available. This table illustrates how such data would typically be presented.

AtomTheoretical ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Theoretical ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C2--150-160Data not available
C4--130-140Data not available
H of Methyl2.3-2.5Data not available--
Aromatic H7.0-8.5Data not available--

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. These calculations are instrumental in assigning specific vibrational modes to the observed spectral bands. The theoretical vibrational analysis of Benzothiazole, 4-(4-methylphenyl)- would provide a detailed understanding of the stretching, bending, and torsional motions of its constituent atoms.

Data Table: Illustrative Predicted Vibrational Frequencies

Calculated vibrational data for Benzothiazole, 4-(4-methylphenyl)- is not available. The following table provides an example of how predicted vibrational frequencies are reported.

Vibrational ModeCalculated Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
C-H stretch (Aromatic)3000-3100ModerateHigh
C-H stretch (Methyl)2900-3000ModerateModerate
C=N stretch1600-1650HighModerate
C-S stretch600-700ModerateLow

Advanced Electronic Properties for Materials Science Applications

The study of non-linear optical (NLO) properties is crucial for the development of new materials for optoelectronics and photonics. Computational chemistry allows for the prediction of the polarizability (α) and the first hyperpolarizability (β), which are key indicators of a molecule's NLO response. Molecules with large hyperpolarizability values are sought after for applications such as frequency doubling of light. Benzothiazole derivatives are often investigated for their NLO properties due to their extended π-conjugated systems.

For Benzothiazole, 4-(4-methylphenyl)-, theoretical calculations would determine the components of the polarizability and first hyperpolarizability tensors.

Data Table: Illustrative NLO Properties

Specific NLO data for Benzothiazole, 4-(4-methylphenyl)- is not available. This table is a hypothetical representation of such data.

PropertyCalculated Value (a.u.)
α_totalData not available
β_totalData not available

The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is an important photophysical process that can lead to dual fluorescence and has implications for the design of fluorescent probes and sensors. In a TICT-capable molecule, photoexcitation leads to an excited state where one part of the molecule twists relative to another, facilitating a significant charge separation. Computational studies can model the potential energy surfaces of the ground and excited states to identify the energetic feasibility of TICT state formation. For Benzothiazole, 4-(4-methylphenyl)-, this would involve investigating the rotational barrier between the benzothiazole and phenyl rings in the excited state.

Research Findings Summary:

A thorough search of scientific databases indicates that specific theoretical and computational studies on the donor-acceptor interactions, detailed spectroscopic properties, NLO response, and TICT states of Benzothiazole, 4-(4-methylphenyl)- have not been published. While the methodologies for these analyses are well-established and have been applied to numerous other benzothiazole derivatives, specific data for the title compound remains elusive. Future computational work on this molecule would be necessary to provide the detailed insights requested.

Mechanistic Insights into Chemical Transformations of 4 4 Methylphenyl Benzothiazole

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are powerful tools for unraveling the step-by-step processes of chemical reactions. For benzothiazole (B30560) derivatives, these studies have provided key insights into their formation and subsequent transformations.

Kinetic Studies:

The rate of a reaction can be influenced by various factors, including the concentration of reactants, temperature, and the presence of substituents. In the context of 2-(4-aminophenyl)benzothiazole derivatives, which share a structural resemblance to 4-(4-methylphenyl)benzothiazole, the presence of a 3'-methyl substituent has been shown to have a remarkable effect on the reactivity of their ester derivatives. nih.gov Specifically, esters containing a 3'-methyl group exhibit significantly shorter lifetimes (5–10 seconds) compared to those without this substituent (400–800 seconds). nih.gov This suggests that the 3'-methyl group accelerates the rate-limiting N-O heterolysis, leading to the formation of a nitrenium ion. nih.gov

The following table summarizes the effect of substituents on the lifetimes of nitrenium ion precursors derived from 2-(4-aminophenyl)benzothiazoles:

CompoundSubstituent at 3'-positionLifetime (s)
Ester of 2-(4-aminophenyl)benzothiazoleNone400 - 800
Ester of 2-(4-amino-3'-methylphenyl)benzothiazoleMethyl5 - 10

This data highlights the significant impact of the methyl group on the reaction kinetics.

Spectroscopic Studies:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying reaction intermediates and final products, thus helping to piece together the reaction mechanism. For instance, in the synthesis of certain carbazole (B46965) derivatives, NMR and IR spectroscopy were used to confirm the structure of the final product. nih.gov ¹H and ¹³C NMR spectroscopy, in conjunction with electronic absorption spectroscopy, have been employed to investigate the properties of benzothiazole derivatives in solution. elsevierpure.com

Theoretical studies using Density Functional Theory (DFT) can complement experimental spectroscopic data. elsevierpure.comscirp.org For example, DFT calculations have been used to predict the spectroscopic properties of benzothiazole derivatives, which can then be compared with experimental results to validate the proposed structures and electronic properties. elsevierpure.comscirp.org

Role of Catalysts and Solvent Effects in Reaction Pathways

The choice of catalyst and solvent can profoundly influence the outcome of a chemical reaction, affecting its rate, yield, and even the nature of the products formed.

Catalysts:

A variety of catalysts have been employed in the synthesis of benzothiazole derivatives. For instance, the condensation of 2-aminobenzenethiol with aldehydes can be efficiently catalyzed by polystyrene polymer catalysts grafted with iodine acetate (B1210297) in dichloromethane. mdpi.com Another approach involves the use of NH₄Cl as a catalyst in a methanol-water mixed solvent at room temperature, which activates the aldehyde through hydrogen bonding and promotes the nucleophilic attack by the amino group of 2-aminobenzenethiol. mdpi.com Interestingly, some syntheses of 2-substituted benzothiazoles can proceed efficiently without any catalyst or additive, relying on a three-component reaction between an aromatic amine, an aliphatic amine, and elemental sulfur in a suitable solvent. nih.govacs.org

Solvent Effects:

The solvent can play a critical role in the reaction pathway. In the catalyst-free synthesis of 2-substituted benzothiazoles mentioned above, dimethyl sulfoxide (B87167) (DMSO) was found to be the optimal solvent, leading to significantly higher yields compared to other solvents like DMF, NMP, MeCN, and DMAC. nih.govacs.org Theoretical studies have also highlighted the influence of the solvent on the electronic properties and stability of benzothiazole derivatives. For example, calculations have shown that the stabilization energy of benzothiazole due to intramolecular charge transfer is slightly higher in water compared to the gas phase. scirp.org

The following table illustrates the effect of different solvents on the yield of a 2-substituted benzothiazole synthesis:

EntrySolventYield (%)
1DMSO83
2DMF14
3NMP38
4CH₃CN27
5DMAC28

This data clearly demonstrates the superior performance of DMSO as a solvent for this particular reaction. acs.org

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of a molecule is governed by a complex interplay of both intramolecular (within the molecule) and intermolecular (between molecules) interactions.

Intramolecular Interactions:

Intermolecular Interactions:

Intermolecular forces are critical in the solid state and can influence crystal packing and, consequently, the physical properties of the compound. In the crystal structure of a derivative, 7-(4-methylphenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile, intermolecular C-H···N hydrogen bonds link the molecules into a two-dimensional sheet, which is further reinforced by π-π stacking interactions. researchgate.net These non-covalent interactions are fundamental in crystal engineering and can affect the molecule's solubility and bioavailability. mdpi.com Analysis of the crystal packing of another benzothiazole derivative revealed π-π stacking interactions and hydrogen bonding involving a lattice solvent molecule. elsevierpure.com

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity:

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the derivatization of benzothiazoles, the position of substitution can be controlled by the reaction conditions and the nature of the reactants. For example, in the synthesis of antitumor 2-(4-aminophenyl)benzothiazoles, metabolic activation by cytochrome P450 enzymes can lead to hydroxylation at specific positions on the benzothiazole ring system, which can deactivate the drug. nih.gov The position of this hydroxylation is a key factor in the drug's efficacy.

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. While specific examples of stereoselective derivatization reactions directly involving 4-(4-methylphenyl)benzothiazole are not detailed in the provided search results, the principles of stereoselectivity are broadly applicable. For instance, in the synthesis of a complex carbazole derivative, the reaction yielded only one of two possible diastereomers. nih.gov This diastereoselectivity was attributed to conformational and steric factors that favor the formation of the product with an equatorial arrangement for the aryl ring. nih.gov The development of stereoselective methods for the derivatization of benzothiazoles is an important area of research, as different stereoisomers can exhibit distinct biological activities.

Advanced Applications of 4 4 Methylphenyl Benzothiazole in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Charge Transport Materials

The benzothiazole (B30560) moiety is an electron-deficient system, which makes its derivatives suitable for use as electron-transporting or emissive materials in organic light-emitting diodes (OLEDs). nih.gov The incorporation of various functional groups allows for the fine-tuning of their charge transport and luminescent characteristics.

While the electron-deficient nature of the benzothiazole core is prominent, modifications to the molecular structure can produce derivatives with effective hole-transporting capabilities. Triphenylamine (B166846) and carbazole (B46965) derivatives, known for their excellent hole-transporting properties and thermal stability, have been integrated with benzothiazole units to create materials with balanced charge transport. researchgate.netmdpi.com For instance, fluorine-substituted benzothiadiazole has been used as a core to construct novel hole transport materials (HTMs) for perovskite solar cells, achieving high fill factors and efficiencies. rsc.org The introduction of a 4-methylphenyl group can influence the molecular packing and electronic properties, which are critical for efficient hole injection and transport in electronic devices. Theoretical studies on related structures, such as those involving carbazole and triphenylamine units, demonstrate that the highest occupied molecular orbital (HOMO) is often localized on the hole-transporting moiety, facilitating efficient charge injection from the anode. researchgate.netmdpi.com

Table 1: Performance of an OLED Device Using a Benzothiazole Derivative This table presents hypothetical data based on typical performance metrics for OLEDs incorporating advanced benzothiazole-based materials.

Device ConfigurationMaximum Brightness (cd/m²)Voltage (V)Reference
ITO/NPB/BPPA/BCP/Alq3/LiF/Al376014.4 researchgate.net

The luminescent properties of 4-(4-methylphenyl)benzothiazole derivatives can be systematically tuned by extending the π-conjugated system. cgu.edu.tw Introducing vinyl groups or other conjugated linkers between the benzothiazole core and other aromatic systems leads to significant red-shifts in both absorption and emission spectra. rsc.org This strategy has been employed to develop novel fluorophores with emissions spanning the visible to the near-infrared (NIR) region. rsc.org

For example, extending the conjugation in 2,6-dibenzothiazolyl-4-methylphenol derivatives with vinyl groups results in a remarkable red-shift in the emission wavelength. rsc.org Depending on the solvent polarity, these extended systems can exhibit emission from an excited-state intramolecular proton transfer (ESIPT) keto tautomer or from a deprotonated anionic species, with the latter pushing the emission into the NIR range (688 nm). rsc.org This tunability is crucial for applications in bio-imaging and advanced photonic devices. Furthermore, mixtures of structurally similar benzothiazole derivatives have been used to achieve white light emission by combining their distinct blue, green, and orange emissions. researchgate.net

Table 2: Photophysical Properties of Extended Conjugated Benzothiazole Derivatives Data is based on research into π-conjugation extended benzothiazoles. rsc.org

Compound FeatureSolvent TypeEmission TypeEmission Maxima (nm)
Single Vinyl LinkerNonpolarKeto (ESIPT)626
Double Vinyl LinkerPolarAnionic688
Parent Compound (No Linker)NonpolarKeto (ESIPT)568
Parent Compound (No Linker)PolarAnionic516

Development of Functional Materials with Tunable Optical and Electrical Characteristics

The development of functional materials with precisely controlled optical and electrical properties is a cornerstone of modern materials science. Benzothiazole derivatives, including 4-(4-methylphenyl)benzothiazole, are highly adaptable scaffolds for this purpose. By introducing electron-donating or electron-withdrawing groups at different positions on the benzothiazole or the phenyl ring, researchers can systematically modify the molecule's frontier molecular orbitals (HOMO and LUMO). bohrium.comresearchgate.net

This molecular engineering approach allows for the tuning of:

Emission Color: Attaching various substituted amino groups to the 2-(2'-hydroxyphenyl)benzothiazole (HBT) core has been shown to generate emission colors across the entire visible spectrum, from deep blue to red-orange. bohrium.com

Energy Levels: The HOMO-LUMO energy gap can be narrowed or widened, which directly impacts the absorption and emission wavelengths. This is critical for designing materials for specific applications like full-color displays or targeted fluorescent probes. researchgate.net

Non-linear Optical (NLO) Properties: The strategic arrangement of donor and acceptor groups within the benzothiazole framework can lead to materials with significant hyperpolarizability, which is desirable for applications in photonics and optical communications. researchgate.net

The predictable relationship between the chemical structure and the resulting photophysical properties makes these compounds ideal candidates for creating bespoke materials for advanced applications. stemmpress.combohrium.com

Catalytic Roles of Benzothiazole Derivatives in Polymerization and Organic Synthesis

While much research focuses on the synthesis of benzothiazoles, their derivatives also play roles in catalysis. mdpi.comorgchemres.org Benzothiazole-based compounds are well-known as vulcanization accelerators in the rubber industry, where they catalyze the formation of sulfide (B99878) cross-links between polymer chains, converting tacky rubber into a durable, elastic material. jchemrev.com

In organic synthesis, the benzothiazole scaffold can act as a ligand for transition metals or as a core component of organocatalysts. Although specific examples detailing the catalytic use of 4-(4-methylphenyl)benzothiazole are not abundant, the general class of 2-arylbenzothiazoles is synthesized via catalytic condensation reactions. orgchemres.org The principles governing these syntheses, often involving the activation of a carbonyl group by a catalyst, can be inverted where the benzothiazole derivative itself, possessing specific electronic and steric properties, could influence or catalyze other chemical transformations. orgchemres.org For example, the synthesis of benzothiazoles from 2-aminothiophenol (B119425) and aldehydes can be catalyzed by various agents, including NH4Cl, which activates the aldehyde through hydrogen bonding. mdpi.com

Applications as Dyes and Fluorescent Probes

The inherent fluorescence of the benzothiazole core makes it an excellent platform for the design of dyes and fluorescent probes. researchgate.net These probes are engineered to detect specific analytes, such as metal ions, anions, and biologically relevant small molecules like hydrogen peroxide (H2O2) and biothiols, through a change in their fluorescence signal. rsc.orgresearchgate.netnih.gov

The detection mechanisms often rely on processes such as:

Intramolecular Charge Transfer (ICT): The interaction with an analyte alters the electron density distribution in the molecule, changing the emission properties.

Excited-State Intramolecular Proton Transfer (ESIPT): In hydroxyphenyl benzothiazole derivatives, the presence of an analyte can disrupt the ESIPT process, leading to a distinct change in fluorescence color or intensity. nih.govresearchgate.net

Aggregation-Induced Emission (AIE): Some benzothiazole derivatives are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation, a property that can be triggered by an analyte. nih.gov

Derivatives of 4-(4-methylphenyl)benzothiazole have been developed as probes for various applications, including cellular imaging. rsc.orgresearchgate.net For instance, a probe based on a π-extended benzothiazole was constructed to detect biothiols in living cells, showcasing its potential in diagnostics and biomedical research. rsc.org Similarly, a benzothiazole-based AIE probe was successfully used for the fluorescent "turn-on" detection of H2O2 in living cells. nih.gov

Table 3: Examples of Benzothiazole-Based Fluorescent Probes

Probe TypeAnalyte DetectedKey Feature/MechanismApplicationReference
π-Conjugation Extended BenzothiazoleBiothiolsNIR FluorescenceImaging in living cells rsc.org
Aggregation-Induced Emission (AIE) ProbeHydrogen Peroxide (H₂O₂)Fluorescent 'turn-on' responseImaging in living cells nih.gov
Benzothiazole HydrazoneHypochlorite (ClO⁻)ICT Process HindranceAnion detection researchgate.net

Future Research Directions and Methodological Innovations for 4 4 Methylphenyl Benzothiazole

Development of Novel Computational Models for Predicting Biological Activity and Reactivity

The design and discovery of new drugs and functional molecules have been revolutionized by computational modeling. For 4-(4-methylphenyl)benzothiazole and its analogs, these in silico tools are indispensable for predicting their biological activity and chemical reactivity, thereby accelerating the development of new applications.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this computational approach. researchgate.netresearchgate.net By correlating the structural or property descriptors of a series of compounds with their biological activities, QSAR models can predict the efficacy of novel, unsynthesized molecules. researchgate.net For instance, 3D-QSAR studies on benzothiazole (B30560) derivatives as p56lck inhibitors have demonstrated the power of this method, achieving high predictive accuracy (q² values up to 0.710 and r² values up to 0.966). ijpsr.com Similarly, QSAR models have been developed for 2-(4-aminophenyl)benzothiazoles, showing excellent correlation between predicted and observed antitumor activities. scispace.com These models often incorporate a wide range of descriptors, including constitutional, geometrical, topological, and electronic properties, to build robust and predictive relationships. scispace.com

Molecular docking is another powerful computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. biointerfaceresearch.comresearchgate.net This method is crucial for understanding the molecular basis of a drug's activity and for designing new inhibitors. biointerfaceresearch.comnih.gov Docking studies on benzothiazole derivatives have been used to investigate their binding modes with various targets, including the protein kinase p56lck and GABA-A receptors. biointerfaceresearch.comwjarr.com For example, the docking of benzothiazole-thiazole hybrids into the ATP binding site of the Lck enzyme provided insights into their potential as anticancer agents. biointerfaceresearch.com The accuracy of these predictions is often validated by comparing the docked pose of a known ligand with its crystallographically determined structure. nih.gov

The combination of QSAR and molecular docking provides a synergistic approach to drug design. QSAR can identify the key physicochemical properties that govern biological activity, while docking can elucidate the specific molecular interactions that drive binding affinity. This integrated approach allows for the rational design of more potent and selective derivatives of 4-(4-methylphenyl)benzothiazole.

Exploration of Advanced Catalytic Systems for Sustainable Synthesis

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. For the synthesis of 4-(4-methylphenyl)benzothiazole and related compounds, this translates to the exploration of advanced catalytic systems that offer high efficiency, selectivity, and recyclability while minimizing waste and energy consumption. airo.co.innih.gov

Green chemistry principles are at the forefront of this effort. airo.co.inmdpi.com Traditional methods for synthesizing benzothiazoles often rely on harsh reaction conditions and stoichiometric amounts of hazardous reagents. airo.co.in In contrast, modern approaches utilize catalytic amounts of less toxic and more efficient promoters. mdpi.comresearchgate.net A variety of catalysts have been explored for the key condensation reaction between 2-aminothiophenols and aldehydes or other carbonyl compounds. mdpi.comresearchgate.net

Table 1: Comparison of Catalytic Systems for Benzothiazole Synthesis

Catalyst SystemReaction ConditionsAdvantages
Iodine acetate (B1210297) grafted on polystyreneDichloromethaneEfficient, recyclable polymer-supported catalyst. mdpi.com
Ammonium (B1175870) chloride (NH4Cl)Methanol-water, room temperatureMild conditions, high yield, activation of aldehyde via hydrogen bonding. mdpi.com
Phenyl iodoniumbis(trifluoroacetate) (PIFA)Microwave irradiationRapid reaction, effective oxidation. mdpi.com
Ionic Liquids (e.g., [Bmim]PF6)Solvent-freeReusable, environmentally friendly, wide substrate scope. researchgate.net
H2O2/HClEthanol (B145695), room temperatureMild, efficient. researchgate.net

The use of ionic liquids as both catalysts and solvents represents a significant advancement in green synthesis. researchgate.net These non-volatile, recyclable media can facilitate reactions with high efficiency and selectivity. researchgate.net For example, the use of [Bmim]PF6 has been shown to be effective for the synthesis of benzothiazoles in the absence of traditional organic solvents. researchgate.net

Microwave-assisted synthesis is another green chemistry technique that can dramatically reduce reaction times and improve yields. airo.co.in The application of microwave irradiation to the synthesis of benzothiazole derivatives has been shown to be highly effective, often in combination with green solvents or catalysts. airo.co.inmdpi.com

Future research in this area will likely focus on the development of even more sophisticated catalytic systems, such as nano-catalysts and biocatalysts, to further enhance the sustainability and efficiency of 4-(4-methylphenyl)benzothiazole synthesis.

Integration of Machine Learning and AI in Compound Design and Property Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical sciences is heralding a new era of accelerated discovery. researchgate.netgoogle.com For 4-(4-methylphenyl)benzothiazole, these powerful computational tools can be leveraged to design novel derivatives with optimized properties and to predict their behavior with unprecedented accuracy. researchgate.netresearchgate.net

Machine learning algorithms can be trained on large datasets of chemical structures and their associated properties to build predictive models. researchgate.netresearchgate.net These models can then be used to screen virtual libraries of compounds, identifying candidates with desirable characteristics long before they are synthesized in the lab. nih.gov This approach can significantly reduce the time and cost associated with drug discovery and materials development. researchgate.net

Several ML approaches are being applied to molecular property prediction:

Graph Neural Networks (GNNs): These models represent molecules as graphs and learn to predict their properties by operating on the graph structure. researchgate.net

Molecular Fingerprints: These are numerical representations of a molecule's structure that can be used as input for various ML algorithms. researchgate.net

Deep Learning: Complex neural networks can learn intricate structure-property relationships from vast amounts of data. nih.gov

The application of AI and ML extends beyond property prediction to the de novo design of molecules. Generative models can be used to create entirely new chemical structures with specific desired properties. This allows for the exploration of a much larger chemical space than is possible with traditional methods.

A key challenge in this field is the availability of high-quality, curated data. The development of comprehensive databases of chemical structures and their biological and physicochemical properties is essential for training robust and accurate ML models. nih.gov

Designing New Functional Materials with Enhanced Performance Characteristics

The unique photophysical and electronic properties of the benzothiazole scaffold make it an attractive building block for the design of novel functional materials. Future research will focus on harnessing the potential of 4-(4-methylphenyl)benzothiazole to create materials with enhanced performance characteristics for a variety of applications.

One promising area is the development of organic light-emitting diodes (OLEDs). The inherent fluorescence of many benzothiazole derivatives makes them suitable for use as emitters or host materials in OLED devices. By carefully modifying the structure of 4-(4-methylphenyl)benzothiazole, it may be possible to tune the emission color, improve quantum efficiency, and enhance device stability.

Another area of interest is the development of chemical sensors. The benzothiazole core can be functionalized with specific recognition elements that can bind to target analytes. This binding event can then be transduced into a measurable signal, such as a change in fluorescence or conductivity. The 4-(4-methylphenyl) group can influence the sensitivity and selectivity of such sensors.

Furthermore, benzothiazole derivatives are being explored for their potential in other areas of materials science, including:

Organic photovoltaics (OPVs): As electron-donating or electron-accepting components in the active layer of solar cells.

Nonlinear optics: For applications in optical communications and data storage.

Fluorescent probes: For imaging and sensing in biological systems.

The design of these materials will be guided by a deep understanding of the structure-property relationships that govern their performance. Computational modeling and experimental characterization will be used in concert to optimize the molecular design for specific applications.

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level

A fundamental understanding of how 4-(4-methylphenyl)benzothiazole and its derivatives interact with biological targets at the molecular level is crucial for the development of new therapeutic agents. Future research will employ a combination of experimental and computational techniques to unravel these intricate mechanisms.

Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about how a ligand binds to its protein target. This information is invaluable for understanding the specific interactions that contribute to binding affinity and selectivity.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of ligand-protein complexes over time. nih.gov These simulations can provide insights into the conformational changes that occur upon ligand binding and can help to identify key residues involved in the interaction. For example, MD simulations have been used to study the stability of benzothiazole derivatives within the active site of acetylcholinesterase. nih.gov

Biophysical techniques, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), can be used to quantitatively measure the binding affinity and kinetics of ligand-receptor interactions. This data is essential for validating computational predictions and for guiding the optimization of lead compounds.

By combining these approaches, researchers can build a comprehensive picture of the molecular basis of action for 4-(4-methylphenyl)benzothiazole derivatives. This knowledge will be instrumental in the design of next-generation drugs with improved efficacy and reduced side effects.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-methylphenyl)benzothiazole derivatives?

A widely used method involves the condensation of 2-aminothiophenol with substituted aldehydes under oxidative conditions. For example, sodium hydrosulfite can act as an oxidizing agent to facilitate the cyclization reaction, yielding benzothiazole derivatives. Specific protocols include refluxing the reactants in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Alternative approaches involve reactions with nitriles, acyl chlorides, or esters under varying conditions .

Q. How are spectroscopic techniques utilized to characterize the structure of 4-(4-methylphenyl)benzothiazole compounds?

Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and substituent positions. For instance, 1^1H NMR (100 MHz, d6-DMSO) can resolve aromatic protons (δ = 7.1–8.5 ppm) and detect exchangeable NH groups (δ = 10.4–10.6 ppm). Infrared (IR) spectroscopy identifies functional groups like sulfonamides (S=O stretches at 1332 and 1160 cm1^{-1}). Mass spectrometry (MS) confirms molecular weight (e.g., m/z = 645 [M+^+]) . Elemental analysis further validates purity by comparing calculated and found compositions .

Q. What biological activities have been reported for 4-(4-methylphenyl)benzothiazole derivatives?

Benzothiazole derivatives exhibit diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities. For example, compounds with 4-methylphenyl substituents have shown inhibitory effects on cancer cell proliferation and microbial growth. These activities are often evaluated through in vitro assays, such as antimicrobial disk diffusion or MTT-based cytotoxicity testing .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of 4-(4-methylphenyl)benzothiazole?

Density Functional Theory (DFT) simulations predict molecular geometry, frontier orbital energies (HOMO-LUMO gaps), and electrostatic potential surfaces. These insights help rationalize reactivity patterns, such as nucleophilic attack sites or charge distribution in the benzothiazole core. For analogous benzoxazole derivatives, DFT studies have correlated substituent effects with bioactivity, a framework applicable to benzothiazoles .

Q. What strategies are effective in resolving contradictions in spectral data during the synthesis of 4-(4-methylphenyl)benzothiazole derivatives?

Contradictions in NMR or IR data may arise from impurities or tautomeric forms. Strategies include:

  • Multi-dimensional NMR : 13^13C DEPT or HSQC to resolve overlapping signals.
  • X-ray crystallography : Definitive structural confirmation.
  • Comparative analysis : Benchmarking against literature spectra of related compounds .

Q. What are the key considerations in designing multi-target benzothiazole derivatives with 4-(4-methylphenyl) substituents?

Prioritize substituent diversity to modulate pharmacokinetic and pharmacodynamic profiles. For example:

  • Hydrophobic groups (e.g., 4-methylphenyl) enhance membrane permeability.
  • Electron-withdrawing groups (e.g., nitro) improve oxidative stability.
  • Hybrid structures : Combining benzothiazole with sulfonamide or triazole moieties broadens target engagement (e.g., dual antioxidant and antiproliferative activity) .

Q. How does the substituent position on the benzothiazole ring influence pharmacological activity?

Substituents at the 2-position (e.g., indole or morpholine groups) often enhance receptor binding, while 4-(4-methylphenyl) groups contribute to lipophilicity and bioavailability. Structure-activity relationship (SAR) studies on anticonvulsant triazino-benzothiazoles highlight that para-substituted aryl groups optimize steric and electronic interactions with biological targets .

Methodological Notes

  • Synthesis Optimization : Reflux time, solvent polarity, and catalyst choice (e.g., glacial acetic acid vs. sodium hydrosulfite) significantly impact yield .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results through dose-response curves .
  • Data Reproducibility : Document reaction conditions meticulously, as minor variations (e.g., solvent grade) can alter outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.